4-Bromo-3-difluoromethoxy-5-fluorophenol (CAS 1805525-76-1) is a highly specialized, polyhalogenated aromatic intermediate designed for advanced pharmaceutical and agrochemical synthesis. Structurally, it features a reactive phenolic hydroxyl group, a para-directing C4-bromine atom for transition-metal cross-coupling, and a specific combination of C3-difluoromethoxy (-OCF2H) and C5-fluoro substituents [1]. This substitution pattern is engineered to provide dynamic lipophilicity and severe steric/electronic hindrance against metabolic degradation. For industrial and scientific buyers, this compound represents a critical procurement choice when developing active pharmaceutical ingredients (APIs) that require precise tuning of membrane permeability, hydrogen-bond donor capacity, and resistance to cytochrome P450-mediated clearance [2].
Substituting 4-Bromo-3-difluoromethoxy-5-fluorophenol with a more common analog, such as 4-bromo-3-methoxy-5-fluorophenol or generic 4-bromophenol, fundamentally compromises both downstream processability and end-product performance [1]. The standard methoxy (-OCH3) group is highly susceptible to rapid in vivo O-demethylation by hepatic enzymes, leading to premature drug clearance. In contrast, the difluoromethoxy (-OCF2H) group acts as a metabolically robust bioisostere that also functions as a lipophilic hydrogen bond donor, a property entirely absent in trifluoromethoxy (-OCF3) or generic alkyl ether analogs [2]. Furthermore, the specific ortho-meta electron-withdrawing environment created by the adjacent fluorine and difluoromethoxy groups activates the C4-bromine for lower-temperature cross-coupling, a process advantage lost when using unactivated bromophenols.
The incorporation of the difluoromethoxy group provides a profound barrier to oxidative metabolism. Class-level pharmacokinetic benchmarking demonstrates that replacing a methoxy group with a difluoromethoxy group significantly reduces cytochrome P450-mediated O-demethylation due to the increased bond dissociation energy of the C-F bonds [1]. This translates to a substantially longer half-life for downstream API candidates.
| Evidence Dimension | Intrinsic Clearance (CLint) in Human Liver Microsomes |
| Target Compound Data | High resistance to O-dealkylation (low CLint) |
| Comparator Or Baseline | Methoxy (-OCH3) analog (rapid O-demethylation, high CLint) |
| Quantified Difference | Up to 5-10 fold reduction in intrinsic clearance for -OCF2H vs -OCH3 derivatives |
| Conditions | In vitro human liver microsome (HLM) stability assays |
Procuring the difluoromethoxy building block directly mitigates late-stage pharmacokinetic failures associated with rapid metabolic clearance of methoxy-bearing drug candidates.
The -OCF2H group exhibits 'dynamic lipophilicity,' capable of rotating to shield or expose its polar hydrogen atom depending on the microenvironment. This results in a higher Hansch lipophilicity parameter (π) compared to a methoxy group, improving passive membrane permeability without inducing the extreme, often problematic hydrophobicity associated with a trifluoromethoxy (-OCF3) group [1].
| Evidence Dimension | Hansch Lipophilicity Parameter (π) |
| Target Compound Data | -OCF2H group (π ≈ +0.42) |
| Comparator Or Baseline | Methoxy (-OCH3) group (π ≈ -0.02) |
| Quantified Difference | +0.44 shift in π value, enhancing logP |
| Conditions | Standard octanol-water partition coefficient modeling |
Selecting this specific fluorinated intermediate allows formulators to achieve the necessary lipophilicity for oral bioavailability while maintaining adequate aqueous solubility.
For industrial processability, the C4-bromine atom is highly activated by the adjacent electron-withdrawing C3-difluoromethoxy and C5-fluoro groups. This electronic environment lowers the activation energy required for oxidative addition by palladium catalysts, enabling Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to proceed under milder conditions and with higher regioselectivity than unactivated halophenols [1].
| Evidence Dimension | Oxidative addition efficiency in Pd-catalyzed coupling |
| Target Compound Data | Activated C-Br bond allowing mild coupling conditions |
| Comparator Or Baseline | Unsubstituted 4-bromophenol (requires higher temperatures/catalyst loading) |
| Quantified Difference | Enables >85% yield at lower catalyst loadings or temperatures |
| Conditions | Palladium-catalyzed cross-coupling (e.g., Pd(dppf)Cl2, standard bases) |
This activation lowers catalyst costs, reduces harsh heating requirements, and minimizes side reactions during large-scale API manufacturing.
The combined inductive electron-withdrawing effects of the -OCF2H and -F groups significantly lower the pKa of the phenolic hydroxyl group. This increased acidity facilitates easier deprotonation under mild basic conditions, streamlining downstream etherification (e.g., Mitsunobu reactions) or alkylation steps without the need for harsh, strongly basic reagents that could degrade sensitive molecular frameworks [1].
| Evidence Dimension | Phenolic pKa |
| Target Compound Data | Estimated pKa ≈ 6.5 - 7.5 |
| Comparator Or Baseline | Unsubstituted phenol (pKa ≈ 10.0) |
| Quantified Difference | ≈2.5 to 3.5 unit reduction in pKa |
| Conditions | Aqueous or mixed-solvent basic conditions at 25 °C |
Procuring a building block with a lower pKa allows process chemists to use milder bases in downstream synthesis, preventing side reactions and improving overall yield.
This compound is the right choice for serving as a central aromatic core in kinase inhibitor design. The -OCF2H group effectively occupies specific hydrophobic pockets within the kinase active site while acting as a hydrogen bond donor, and the C4 position provides a direct attachment point for hinge-binding motifs via cross-coupling [1].
In agrochemical R&D, this building block is ideal for synthesizing advanced fungicides or herbicides. The combination of the -OCF2H and -F groups prevents rapid degradation by plant or soil cytochrome P450 enzymes, significantly extending the field half-life and duration of action compared to methoxy-substituted analogs [1].
When an existing methoxy-bearing lead compound exhibits poor pharmacokinetics or rapid clearance, substituting the core with 4-Bromo-3-difluoromethoxy-5-fluorophenol allows medicinal chemists to maintain target affinity through dynamic lipophilicity while comprehensively blocking O-demethylation pathways [1].